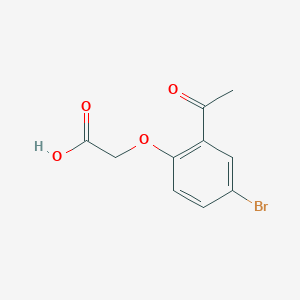

2-(2-Acetyl-4-bromophenoxy)acetic acid

Overview

Description

2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).

Scientific Research Applications

-

Pharmaceutical Chemistry

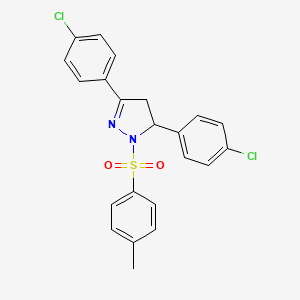

- Application : Phenoxy acetamide and its derivatives, which are structurally similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, have been investigated for their potential as therapeutic candidates .

- Methods : The study involves the synthesis of phenoxy acetamide and its derivatives and the evaluation of their pharmacological activities .

- Results : The review suggests that these compounds could be promising in terms of safety and efficacy to enhance life quality .

-

Microbiology

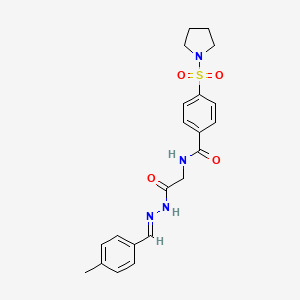

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been studied for its antimicrobial activity .

- Methods : The study provides qualitative information about the presence or absence of antimicrobial activity .

- Results : The study offers valuable insights into the potential efficacy of the tested substances against microorganisms .

-

Inorganic Chemistry

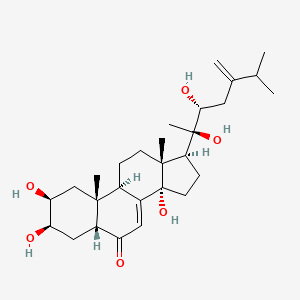

- Application : A coordination compound where L is 2-(4-bromophenoxy)acetohydrazide, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, was synthesized and studied .

- Methods : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure .

-

Herbicide and Plant Growth Regulator

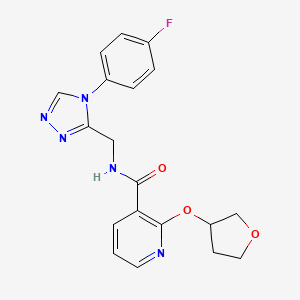

- Application : Para-Bromophenoxy acetic acid, a compound similar to 2-(2-Acetyl-4-bromophenoxy)acetic acid, has been used as a herbicide and plant growth regulator .

- Methods : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .

- Results : The compound has been used in various applications, including as a herbicide and plant growth regulator .

-

Organic Chemistry

- Application : The acetoxy group, which is present in 2-(2-Acetyl-4-bromophenoxy)acetic acid, is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 .

- Methods : This group is used in various chemical reactions in organic chemistry .

- Results : The presence of an acetoxy group can influence the properties and reactivity of a molecule .

properties

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-4-bromophenoxy)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)